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Compound of Interest

Compound Name:

3-(2-

Cyanoethylaminocarbonyl)phenylb

oronic acid

Cat. No.: B1364556 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(2-
Cyanoethylaminocarbonyl)phenylboronic acid

Introduction
3-(2-Cyanoethylaminocarbonyl)phenylboronic acid is a bifunctional molecule of significant

interest to researchers in medicinal chemistry and materials science. As with any synthesized

compound intended for high-stakes applications like drug development, unambiguous

structural verification is paramount. Spectroscopic analysis provides the foundational dataset

for confirming molecular identity, assessing purity, and ensuring batch-to-batch consistency.

This guide offers a comprehensive, field-tested perspective on the full spectroscopic

characterization of this target molecule. We will move beyond a simple recitation of data,

focusing instead on the underlying principles and the interconnected logic that allows different

spectroscopic techniques to collectively validate the compound's structure. The protocols and

interpretations that follow are designed to be self-validating, providing a robust framework for

researchers.

Molecular Structure and Functional Group Analysis
The first step in any spectroscopic analysis is a thorough examination of the expected

molecular structure. This allows us to form hypotheses about the signals we expect to observe.
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Structure: 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid

Key Functional Groups:

Boronic Acid (-B(OH)₂): A key functional group for interactions with diols, crucial for

applications in sensors and drug delivery.

Aromatic Ring: A 1,3-disubstituted (meta) phenyl ring, providing a rigid scaffold.

Amide (-CONH-): A secondary amide linkage, introducing hydrogen bonding capabilities and

conformational constraints.

Cyanoethyl Group (-CH₂CH₂CN): An aliphatic chain terminated by a nitrile group.

Below is a diagram illustrating the molecular structure with key atoms numbered for

spectroscopic assignment.

Caption: Molecular structure of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle & Application: FT-IR spectroscopy is a rapid and indispensable tool for identifying the

functional groups within a molecule. By measuring the absorption of infrared radiation, we can

detect the characteristic vibrational frequencies of specific bonds. For this molecule, FT-IR

serves as the primary confirmation of the presence of the boronic acid, amide, and nitrile

moieties.

Predicted FT-IR Data:
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Assignment

3500 - 3200 Strong, Broad O-H Stretch

B(OH)₂,

intermolecular H-

bonding

~3300 Medium, Sharp N-H Stretch
Secondary Amide (-

CONH-)

3100 - 3000 Medium C-H Stretch (sp²) Aromatic C-H

2960 - 2850 Medium C-H Stretch (sp³) Aliphatic -CH₂-

~2250 Medium, Sharp C≡N Stretch Nitrile

~1650 Strong C=O Stretch (Amide I) Amide Carbonyl

~1550 Medium N-H Bend (Amide II) Amide N-H

~1350 Strong B-O Stretch Boronic Acid

800 - 600 Medium
C-H Bend (out-of-

plane)

1,3-disubstituted

aromatic ring

Data Interpretation: The most telling feature in the spectrum is the very broad absorption

between 3500-3200 cm⁻¹, characteristic of the hydrogen-bonded O-H stretches of the boronic

acid group. This often overlaps with the sharper N-H stretch of the secondary amide around

3300 cm⁻¹. The presence of a strong carbonyl (C=O) peak around 1650 cm⁻¹ (Amide I) and an

N-H bend near 1550 cm⁻¹ (Amide II) are definitive evidence of the amide linkage. A sharp,

medium-intensity peak around 2250 cm⁻¹ is a clear indicator of the nitrile (C≡N) group.[1]

Finally, a strong B-O stretching vibration, typically found in the 1330-1380 cm⁻¹ region,

confirms the integrity of the boronic acid moiety.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular skeleton,

offering insights into the connectivity and chemical environment of every proton and carbon

atom.
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¹H NMR Spectroscopy
Principle & Application: ¹H NMR maps the chemical environment of protons. The chemical shift,

integration (area under the peak), and splitting pattern (multiplicity) for each signal allow us to

piece together the molecule's structure.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.50 t (triplet) 1H H-N (Amide)

~8.05 s (singlet) 2H B(OH )₂

~8.00 s (singlet) 1H Ar-H2

~7.85 d (doublet) 1H Ar-H6

~7.60 d (doublet) 1H Ar-H4

~7.45 t (triplet) 1H Ar-H5

~3.50 q (quartet) 2H -NH-CH₂-CH₂CN

~2.80 t (triplet) 2H -NH-CH₂-CH₂CN

Data Interpretation:

Solvent Choice: DMSO-d₆ is selected as the solvent because it effectively solubilizes the

polar compound and, crucially, allows for the observation of exchangeable protons like those

on the amide (N-H) and boronic acid (O-H) groups.

Aromatic Region (δ 7.4-8.1 ppm): The 1,3-disubstitution pattern gives rise to four distinct

signals. The proton at the C2 position, situated between two electron-withdrawing groups, is

expected to be the most deshielded and appear as a singlet (or a narrowly split triplet). The

other three aromatic protons will show characteristic doublet and triplet splitting patterns

based on their coupling with neighbors.
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Exchangeable Protons: The amide proton (~8.50 ppm) is expected to appear as a triplet due

to coupling with the adjacent CH₂ group. The two boronic acid protons (~8.05 ppm) will

typically appear as a broad singlet, as their exchange with residual water in the solvent often

averages out any coupling.

Aliphatic Region (δ 2.8-3.5 ppm): The two methylene (-CH₂-) groups of the cyanoethyl chain

form an A₂B₂ system. The CH₂ group attached to the amide nitrogen (C8) is deshielded and

appears further downfield (~3.50 ppm). It will likely be a quartet due to coupling with both the

N-H proton and the adjacent CH₂ group. The CH₂ group adjacent to the electron-withdrawing

cyano group (C9) will appear as a triplet around 2.80 ppm.

¹³C NMR Spectroscopy
Principle & Application: ¹³C NMR provides a count of the unique carbon environments in the

molecule. While less sensitive than ¹H NMR, it is vital for confirming the carbon backbone.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment Rationale

~166.0 C7 (C=O)

Typical chemical shift for a

secondary amide carbonyl

carbon.

~138.0 C3
Aromatic carbon attached to

the amide group.

~134.0 C6 Aromatic CH.

~131.0 C2 Aromatic CH.

~128.5 C5 Aromatic CH.

~128.0 C4 Aromatic CH.

~119.5 C10 (C≡N)
Characteristic shift for a nitrile

carbon.

Not Observed / Broad C1

Carbon attached to Boron

(ipso-carbon); signal is often

broadened into the baseline

due to quadrupolar relaxation

of the ¹¹B nucleus.[5][6]

~38.0 C8
Aliphatic carbon adjacent to

the amide nitrogen.

~18.0 C9
Aliphatic carbon adjacent to

the nitrile group.

Data Interpretation: The spectrum should display 9 distinct signals (with C1 being potentially

unobservable). The amide carbonyl (C7) and nitrile carbon (C10) are easily identified by their

characteristic chemical shifts downfield. A key feature and common pitfall in the analysis of

arylboronic acids is the signal for the ipso-carbon bonded to the boron atom (C1). The ¹¹B

nucleus has a nuclear spin I > 1/2, making it a quadrupolar nucleus. This property provides an

efficient relaxation pathway, which often broadens the signal of the directly attached ¹³C atom

to the point of it being indistinguishable from the baseline. This "missing" signal is,

paradoxically, strong evidence for the presence of the C-B bond.
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Mass Spectrometry (MS)
Principle & Application: Mass spectrometry provides the exact molecular weight of the

compound and offers structural information through the analysis of its fragmentation patterns. It

is the definitive technique for confirming the molecular formula.

Predicted MS Data (ESI-):

Technique Rationale: Electrospray Ionization (ESI) is the preferred method for polar

molecules like boronic acids. Negative ion mode (ESI-) is often superior for boronic acids as

they can readily deprotonate to form a stable [M-H]⁻ ion.[7][8]

Molecular Formula: C₉H₁₀BN₂O₃

Exact Mass: 205.0788

Predicted Ion: [M-H]⁻ at m/z = 204.0715

Predicted Fragmentation Pattern: High-resolution MS/MS analysis of the [M-H]⁻ parent ion

would be expected to yield fragments corresponding to the loss of key neutral molecules:

Loss of H₂O: m/z 186.06

Loss of the entire boronic acid group: [M - B(OH)₂]⁻

Cleavage at the amide bond: Generating fragments corresponding to the phenylboronic acid

and the cyanoethyl amine portions.

Experimental Protocols
Adherence to standardized protocols is essential for reproducibility and data integrity.

Sample Preparation
Weigh approximately 10-15 mg of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid for

¹H NMR and 25-30 mg for ¹³C NMR.

Transfer the solid to a clean, dry NMR tube.
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Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Cap the tube and vortex gently until the sample is fully dissolved. Mild heating may be

applied if necessary.

NMR Data Acquisition
Instrument: 500 MHz NMR Spectrometer

¹H NMR Parameters:

Pulse Program: Standard single pulse (zg30)

Acquisition Time: ~3 seconds

Relaxation Delay (d1): 2 seconds

Number of Scans: 16

Spectral Width: -2 to 12 ppm

¹³C NMR Parameters:

Pulse Program: Proton-decoupled single pulse with NOE (zgpg30)

Acquisition Time: ~1.5 seconds

Relaxation Delay (d1): 2 seconds

Number of Scans: 1024 (or more, depending on concentration)

Spectral Width: -10 to 200 ppm

FT-IR Data Acquisition
Instrument: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Protocol:
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Record a background spectrum of the clean, empty ATR crystal.

Place a small amount (1-2 mg) of the solid sample onto the ATR crystal.

Apply pressure using the anvil to ensure good contact.

Acquire the sample spectrum.

Parameters: 16 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry Data Acquisition
Instrument: LC-MS/MS system (e.g., Q-TOF or Orbitrap).

Protocol:

Prepare a stock solution of the sample at 1 mg/mL in methanol.

Dilute the stock solution to ~1 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid

(for ESI+) or 0.1% ammonium hydroxide (for ESI-).

Introduce the sample into the mass spectrometer via direct infusion or LC injection.

ESI- Parameters: Capillary voltage: -3.5 kV; Nebulizer pressure: 35 psi; Drying gas flow:

10 L/min; Gas temperature: 325°C.

Acquire data in full scan mode over a range of m/z 50-500.

Holistic Structural Verification Workflow
No single technique is sufficient for unambiguous proof of structure. The true power of

spectroscopy lies in the convergence of data from multiple orthogonal methods. The workflow

below illustrates this principle.
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Caption: Workflow for convergent spectroscopic structural verification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. FTIR [terpconnect.umd.edu]

2. researchgate.net [researchgate.net]

3. tsapps.nist.gov [tsapps.nist.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1364556?utm_src=pdf-body-img
https://www.benchchem.com/product/b1364556?utm_src=pdf-custom-synthesis
https://terpconnect.umd.edu/~zhangx/html/ftir.html
https://www.researchgate.net/figure/FTIR-spectra-of-a-3-phenylboronic-acid-b-BNSCQD_fig5_340428118
https://tsapps.nist.gov/publication/get_pdf.cfm?pub_id=841795
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold
surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

5. mdpi.com [mdpi.com]

6. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected
arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

7. scirp.org [scirp.org]

8. sciex.com [sciex.com]

To cite this document: BenchChem. [spectroscopic data for 3-(2-
Cyanoethylaminocarbonyl)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1364556#spectroscopic-data-for-3-2-
cyanoethylaminocarbonyl-phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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